molecular formula C12H13N3O2S B2439665 Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate CAS No. 839691-36-0

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate

Cat. No. B2439665
M. Wt: 263.32
InChI Key: GETZTFOXMXDGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a pyridinyl group and an ester group .


Physical And Chemical Properties Analysis

The average mass of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is 248.301 Da, and its monoisotopic mass is 248.061951 Da .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the transformations of related thiazole carboxylates into diverse derivatives with potential pharmacological properties. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, prepared from a similar thiazole carboxylate, was transformed with aromatic amines and monosubstituted hydrazines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, respectively (Albreht et al., 2009). This research signifies the compound's versatility in synthesizing heterocyclic compounds with potential biological activities.

Anticancer Research

A study on the development of novel pyridine-thiazole hybrid molecules, including derivatives of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate, showed significant antiproliferative activity against a panel of cancer cell lines. These compounds demonstrated high selectivity for cancer cells over normal cells, suggesting their potential as anticancer agents. The mechanism of action is suggested to relate to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Antimicrobial and Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization from aryl thioamides, were evaluated for their in vitro antimicrobial and antituberculosis activities. Among them, specific derivatives showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as new treatments for tuberculosis (Jeankumar et al., 2013).

Antimalarial Activity

A series of 2-(2-hydrazinyl)thiazole derivatives, including Ethyl 4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Compounds displayed significant inhibitory effects, indicating their potential as antimalarial agents (Makam et al., 2014).

properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZTFOXMXDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate

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